![molecular formula C13H17IN2O3 B4011199 1-{[5-(methoxycarbonyl)-2-furyl]methyl}-2,3,5-trimethyl-1H-pyrazol-2-ium iodide](/img/structure/B4011199.png)
1-{[5-(methoxycarbonyl)-2-furyl]methyl}-2,3,5-trimethyl-1H-pyrazol-2-ium iodide
Description
Synthesis Analysis
The synthesis of related compounds often involves ring opening followed by ring closure reactions, starting from precursors like 4-methoxy-5-oxo-5H-furo[3,2-g] chromene-6-carbonitrile. These reactions afford novel structures with high stability confirmed through various spectroscopic methods and quantum studies (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of similar compounds can be elucidated using techniques like X-ray diffraction (XRD), providing insights into the crystal packing and the spatial arrangement of the molecules. Intramolecular and intermolecular hydrogen bonding plays a significant role in stabilizing the crystal structure, as seen in various pyrazole derivatives (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Compounds with a pyrazole core undergo various chemical reactions, including cyclocondensation with bifunctional heteronucleophiles, leading to the synthesis of heterocyclic systems with diverse functionalities. These reactions are influenced by the substituents on the pyrazole moiety, which can dictate the regioselectivity and efficiency of the synthetic processes (Mahata et al., 2003).
Physical Properties Analysis
The physical properties, including thermal stability and solubility, of such compounds are determined by their molecular structure and substitution patterns. Thermal gravimetric analysis (TGA) and differential thermal analysis (DTA) can be used to assess the thermal stability, indicating the compound's suitability for various applications (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be explored through quantum chemical calculations and natural bond orbital (NBO) analysis. These studies provide insights into the electron distribution, hyperconjugative interactions, and the potential for nucleophilic or electrophilic attacks, contributing to a better understanding of the compound's chemical behavior (Halim & Ibrahim, 2022).
properties
IUPAC Name |
methyl 5-[(2,3,5-trimethylpyrazol-2-ium-1-yl)methyl]furan-2-carboxylate;iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N2O3.HI/c1-9-7-10(2)15(14(9)3)8-11-5-6-12(18-11)13(16)17-4;/h5-7H,8H2,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGAZQVFXZMUTK-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](N1CC2=CC=C(O2)C(=O)OC)C)C.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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